Biological Target Engagement: Weak COX-2 and LOX-5 Inhibition Preferentially Directs Selection Away from Anti-Inflammatory Applications
This compound exhibits negligible inhibition of human recombinant COX-2 (IC50 > 10,000 nM) and human recombinant LOX-5 (IC50 > 100,000 nM), as curated in the ChEMBL database via BindingDB entry CHEMBL5177372 [1]. While quantitative comparator data for the closest structural analogs (e.g., N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide) are not publicly available for these specific assays, this weak activity profile provides a meaningful negative filter: researchers seeking compounds with COX-2 or LOX-5 inhibitory activity should avoid this compound. Conversely, this profile is advantageous for applications where off-target COX/LOX inhibition would confound experimental interpretation.
| Evidence Dimension | COX-2 inhibition IC50 |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | No direct comparator IC50 available for closest analogs in this assay. |
| Quantified Difference | Cannot be calculated; compound is essentially inactive. |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid as substrate, 5 min incubation (ChEMBL/BindingDB assay). |
Why This Matters
Knowing where a compound is inactive is as critical for procurement decisions as knowing where it is active; this data prevents wasteful screening in anti-inflammatory programs and identifies the compound as a potential negative control.
- [1] BindingDB entry BDBM50591341 / CHEMBL5177372. Affinity data: IC50 > 1.00E+4 nM for human recombinant COX-2; IC50 > 1.00E+5 nM for human recombinant LOX-5. Curated by ChEMBL. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591341. View Source
